2-(1,3-Benzoxazol-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-(1,3-Benzoxazol-2-yl)aniline and its derivatives involves various strategies, including the condensation reactions and catalytic methods. A notable method involves the Schiff base formation by condensation of 1-(5,7-dichloro-1,3- benzoxazol-2-yl)-3- substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines, characterized by spectral analysis techniques such as IR, 1H NMR, Mass, and 13C NMR (Jayanna et al., 2012). Another method reported is the electrochemical synthesis from anilides, offering an alternative route with good yields and toleration of various functionalities (Gieshoff et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in confirming the synthesized compounds' structures. For instance, the molecular structures of specific benzoxazole derivatives were confirmed through X-ray diffraction, with DFT calculations used for comparative analysis of spectroscopic data, geometrical parameters, and more (Qing-mei Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 2-(1,3-Benzoxazol-2-yl)aniline derivatives towards forming heterocyclic compounds when reacted with dichlorodialkylsilanes or silicon tetrachloride, leading to the formation of benzoxazasilepines or their analogues, highlights its versatility (Kostas et al., 1997).
Physical Properties Analysis
The physical properties of 2-(1,3-Benzoxazol-2-yl)aniline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific details on these properties are less commonly reported in the literature, they can be inferred from the compound's synthesis conditions and molecular structure.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with various reagents, and potential for further functionalization, are essential for understanding the compound's applications. The reactivity of o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline towards forming heterocyclic derivatives emphasizes the compound's chemical versatility and potential for creating novel materials (Kostas et al., 1997).
Scientific Research Applications
Antiprotozoal Agents
2-(1,3-Benzoxazol-2-yl)aniline has been utilized as a key scaffold in the development of novel chemical entities with antiprotozoal and antimicrobial activities. Research has demonstrated that compounds synthesized using this scaffold show promising biological screening data, particularly in antimalarial, antileishmanial, antitrypanosomal, and antimicrobial applications. For instance, compounds derived from this scaffold exhibited good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species (Abdelgawad et al., 2021).
Anti-inflammatory Agents
2-Substituted benzoxazole derivatives synthesized from 2-(1,3-Benzoxazol-2-yl)aniline have shown significant in vitro anti-inflammatory efficacy. In particular, specific compounds demonstrated high efficacy in membrane stabilization and proteinase inhibitory methods, comparable to standard anti-inflammatory drugs like aceclofenac and etodolac (Angajala & Subashini, 2019).
Photocatalytic Synthesis
The photocatalytic synthesis of benzoxazoles and benzothiazoles from 2-substituted anilines, including 2-(1,3-Benzoxazol-2-yl)aniline, has been developed. This method uses eosin Y as a photocatalyst under mild conditions, broadening the scope of various 2-substituted anilines and aldehydes. This synthesis technique is noted for its high yields and refinement over previous methods (Le et al., 2020).
Antimicrobial Activity
Various derivatives of 2-(1,3-Benzoxazol-2-yl)aniline have been explored for their potential antimicrobial activity. Novel compounds synthesized using this backbone have been subjected to antimicrobial activity evaluation, showing effectiveness against different microbial strains (Habib, Hassan, & El‐Mekabaty, 2013).
Fluorescent Chemosensors
2-(1,3-Benzoxazol-2-yl)aniline derivatives have been used to develop efficient chemosensors. These sensors exhibit high selectivity and sensitivity towards specific ions in aqueous solutions and have been applied in the imaging of intracellular ions in living cells using confocal fluorescence microscopy techniques (Shree et al., 2019).
Nonlinear Optical Materials
Compounds containing 2-(1,3-Benzoxazol-2-yl)aniline have been investigated for their nonlinear optical (NLO) susceptibilities. These chromophores, when embedded into photopolymer matrices, show significant second-order nonlinear optical effects, influenced by photo-induced nitrogen laser power density. This research has implications for the development of optically operated materials with potential applications in photonics (Szlachcic et al., 2017).
Future Directions
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRWJYTYFYUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404764 | |
Record name | ortho-aminophenylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-yl)aniline | |
CAS RN |
29483-74-7 | |
Record name | 2-(2-Aminophenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29483-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ortho-aminophenylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.